3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
説明
特性
IUPAC Name |
(2-ethylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(23-19-14)13-4-3-9-24-13/h3-5,7,9,11H,2,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZRYMWWOCPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole , also known as S069-3151, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of pyrazoles have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs. The IC50 values for various pyrazole derivatives against COX-II range from to .
The compound S069-3151 may exhibit similar anti-inflammatory properties due to its structural components that are conducive to COX inhibition.
Anticancer Activity
Compounds containing the oxadiazole ring have been investigated for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of S069-3151. The presence of the thiophene and oxadiazole rings enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.
Key Findings:
- Pyrazole Derivatives: The introduction of different substituents on the pyrazole ring has been shown to modulate anti-inflammatory activity significantly.
- Oxadiazole Ring: This moiety is linked to various pharmacological effects, including antimicrobial and anticancer activities.
Study 1: In Vivo Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to S069-3151 exhibited significant reductions in inflammation in animal models. The study utilized carrageenan-induced paw edema models to evaluate efficacy, reporting up to inhibition compared to standard treatments .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of oxadiazole-containing compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines. The study indicated that compounds with structural similarities to S069-3151 could effectively reduce tumor size in xenograft models .
類似化合物との比較
Comparison with Structural Analogs
Core Heterocycle Modifications
3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1890399-43-5) :
This simpler analog lacks the 1-ethylpyrazole-5-carbonyl group on the pyrrolidine. With a molecular formula of C₁₀H₁₁N₃OS (MW 221.28), it is less lipophilic than the target compound. The absence of the acylated pyrazole likely reduces steric hindrance and alters binding affinity in biological systems .- Thiazolidinone Derivatives (): Compounds like (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one replace the oxadiazole with a thiazolidinone core.
Substituent Variations
- Pyrimidine Derivatives (): The compound 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile substitutes the oxadiazole with a pyrimidine ring. Pyrimidines offer additional hydrogen-bonding sites, which could improve target selectivity but increase molecular weight and polarity .
Fluorinated and Sulfonamide Derivatives () :
Patent compounds like 1-[(3R,4S)-4-Ethyl-1-(3,3,3-trifluoro-propane-1-sulfonyl)-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl incorporate fluorinated sulfonamide groups. These substituents enhance solubility and bioavailability compared to the target compound’s ethylpyrazole and thiophene groups .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
